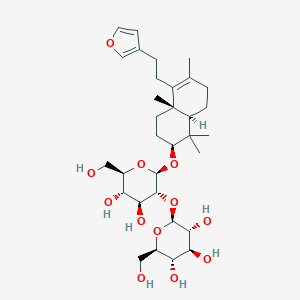

![molecular formula C3H7CaO6P B033947 calcium;[(2R)-2,3-dihydroxypropyl] phosphate CAS No. 102141-33-3](/img/structure/B33947.png)

calcium;[(2R)-2,3-dihydroxypropyl] phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium;[(2R)-2,3-dihydroxypropyl] phosphate, commonly known as calcium glycerophosphate, is a mineral supplement that is widely used in the food and pharmaceutical industries. Calcium glycerophosphate is a white, odorless, and tasteless powder that is highly soluble in water. It is a source of calcium and phosphate, which are essential minerals for the growth and maintenance of bones and teeth.

Mechanism of Action

Calcium glycerophosphate works by providing a source of calcium and phosphate, which are essential minerals for the growth and maintenance of bones and teeth. Calcium is also involved in muscle contraction, nerve function, and blood clotting. Phosphate is involved in energy metabolism and DNA synthesis. Calcium glycerophosphate is absorbed in the small intestine and transported to the bones and teeth, where it is incorporated into the mineral matrix.

Biochemical and Physiological Effects:

Calcium glycerophosphate has been shown to improve bone mineral density and reduce the risk of osteoporosis. It has also been found to have anti-inflammatory and antioxidant properties, which may help prevent chronic diseases such as cardiovascular disease and cancer. In addition, calcium glycerophosphate has been shown to improve dental health by reducing the risk of tooth decay and gum disease.

Advantages and Limitations for Lab Experiments

Calcium glycerophosphate is a safe and effective mineral supplement that can be easily incorporated into lab experiments. It is highly soluble in water and can be easily administered to test subjects. However, calcium glycerophosphate may have variable effects depending on the dose and duration of treatment. In addition, calcium glycerophosphate may interact with other drugs or supplements, which should be taken into account when designing lab experiments.

Future Directions

There are several future directions for research on calcium glycerophosphate. One area of interest is the potential use of calcium glycerophosphate in the prevention and treatment of chronic diseases such as cardiovascular disease and cancer. Another area of interest is the potential use of calcium glycerophosphate in the treatment of bone disorders such as osteoporosis and osteomalacia. Finally, further research is needed to determine the optimal dose and duration of treatment for calcium glycerophosphate in different populations.

Synthesis Methods

Calcium glycerophosphate can be synthesized by the reaction between calcium hydroxide and glycerophosphoric acid. The reaction produces calcium glycerophosphate and water. The synthesis method is simple and can be easily scaled up for industrial production.

Scientific Research Applications

Calcium glycerophosphate has been extensively studied for its potential health benefits. It has been shown to improve bone mineral density and reduce the risk of osteoporosis. It has also been found to have anti-inflammatory and antioxidant properties, which may help prevent chronic diseases such as cardiovascular disease and cancer.

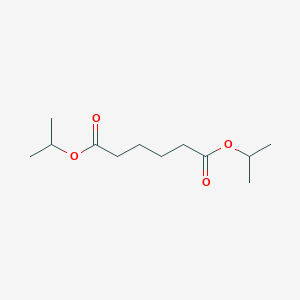

properties

CAS RN |

102141-33-3 |

|---|---|

Product Name |

calcium;[(2R)-2,3-dihydroxypropyl] phosphate |

Molecular Formula |

C3H7CaO6P |

Molecular Weight |

210.14 g/mol |

IUPAC Name |

calcium;[(2R)-2,3-dihydroxypropyl] phosphate |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2/t3-;/m1./s1 |

InChI Key |

IWIRHXNCFWGFJE-AENDTGMFSA-L |

Isomeric SMILES |

C([C@H](COP(=O)([O-])[O-])O)O.[Ca+2] |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)